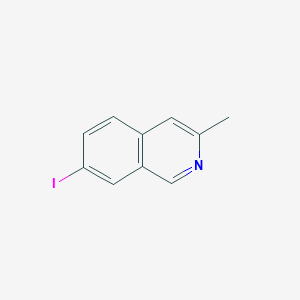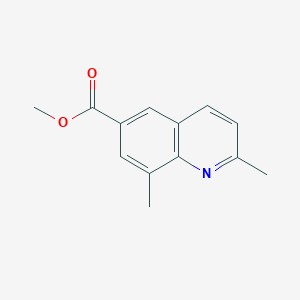![molecular formula C14H18O2 B13668543 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that includes a benzoannulene core
Méthodes De Préparation
The synthesis of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves several steps. One common method starts with the condensation of acetylacetone and phenol, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a methoxy group instead of an isopropoxy group, leading to different chemical properties and reactivity .
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : The presence of a chloro group significantly alters the compound’s reactivity and potential applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound features a hydroxyl group, which affects its solubility and reactivity .
The uniqueness of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific functional group, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)16-12-7-8-13-11(9-12)5-3-4-6-14(13)15/h7-10H,3-6H2,1-2H3 |
Clé InChI |
ZCUMZHLYYOFYBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
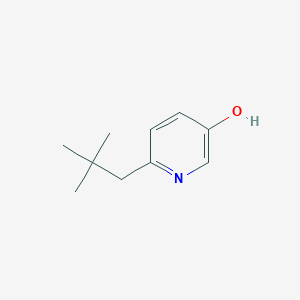
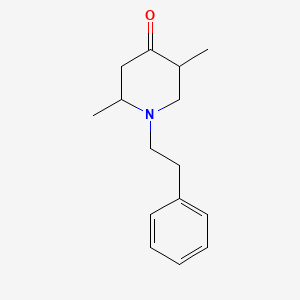

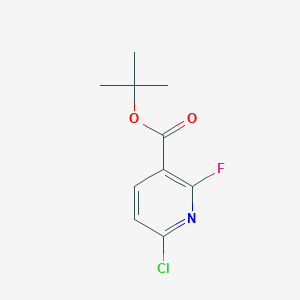
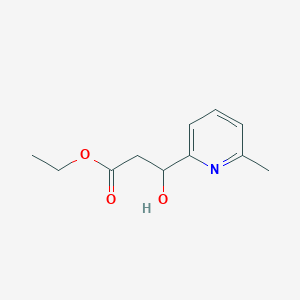
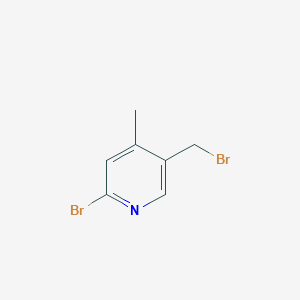
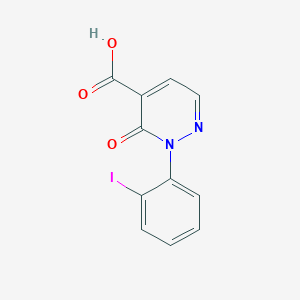
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
